molecular formula C17H17N3Na2O8 B1667724 Balsalazide disodium dihydrate CAS No. 150399-21-6

Balsalazide disodium dihydrate

Cat. No. B1667724
M. Wt: 437.3 g/mol
InChI Key: HYSVUPBQPCRAJM-ITFXXQIYSA-L
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Description

Balsalazide disodium dihydrate is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease . It is sold under the name “Colazal” in the US and “Colazide” in the UK . It is used to treat an inflammatory bowel disease called ulcerative colitis .


Synthesis Analysis

The synthesis of Balsalazide disodium involves a four-step reaction comprising N-acylation, hydrogenation reduction, diazotization and coupling, and salt formation . A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of balsalazide disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .


Molecular Structure Analysis

The molecular structure of Balsalazide disodium dihydrate is complex and involves cooperative hydrogen bond and π-π interaction . Efficient chromatographic separation was achieved on a C 18 stationary phase with a simple mobile-phase gradient prepared from methanol and phosphate buffer .


Chemical Reactions Analysis

Balsalazide disodium is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine .


Physical And Chemical Properties Analysis

Balsalazide disodium dihydrate is a stable, odorless orange to yellow microcrystalline powder, freely soluble in water and isotonic saline, sparingly soluble in methanol and ethanol, and practically insoluble in all other organic solvents .

Scientific Research Applications

Synthesis and Characterization

Balsalazide disodium, known as Colazide®, is a prodrug of mesalamine (5-aminosalicylic acid) with anti-inflammatory properties. Research in the synthesis and characterization of its metabolites and potential impurities has been carried out, identifying several impurities like des-β-alanine balsalazide and balsalazide β-alanine (Khan et al., 2010).

Potential in Cancer Therapy

Studies have explored balsalazide in cancer therapy, particularly its use in combination with other compounds like parthenolide. This combination has shown potential in inhibiting nuclear factor-κB (NF-κB) signaling and inducing apoptosis in colorectal cancer cell lines (Kim et al., 2015); (Kim et al., 2016).

Pharmacokinetic Modification

Research has been conducted on the modification of balsalazide's pharmacokinetics through controlled release matrix tablets. This approach aims to enhance drug release patterns and improve its therapeutic effectiveness (Vishnu, 2019).

Modulation of Immune Pathways

Balsalazide has been studied for its role in modulating immune pathways like IL-6/STAT3, potentially offering chemopreventive effects in colitis-associated carcinogenesis. This suggests its therapeutic benefits in treating inflammatory bowel disease (Do et al., 2016).

Selective Inhibition of Sirt5

A study on the structure-activity relationship of balsalazide revealed its ability to inhibit Sirt5, a member of the sirtuin family of proteins. This finding opens new avenues for the development of targeted therapies (Glas et al., 2020).

Adsorption by Non-carbon Adsorbents

The adsorption of balsalazide by unsaturated polyester resin (UPR) was investigated, demonstrating the potential of UPR in removing pharmaceutical compounds from wastewater streams. This highlights the environmental aspect of balsalazide's impact (Sikarwar & Jain, 2014).

Safety And Hazards

Balsalazide disodium dihydrate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCNKOBSQURQOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colazal

CAS RN

150399-21-6
Record name Balsalazide disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BALSALAZIDE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Manoharan, PD Hamrapurkar, S Askshay, S Patil… - Citeseer
… IBD, 5aminosalicylic the active metabolite of Balsalazide disodium dihydrate exerts its anti-… of Balsalazide disodium dihydrate For drug such as Balsalazide disodium dihydrate that is …
Number of citations: 2 citeseerx.ist.psu.edu
ER Bammidi, V Lakinani, P Paila - International Journal of Modern …, 2016 - academia.edu
… of blank at the retention time of Balsalazide disodium dihydrate. It is very fast, with good … It allows reliable analysis of Balsalazide disodium dihydrate in bulk and its pharmaceutical …
Number of citations: 3 www.academia.edu
G Parimala, D Narasimharao, M Prasadarao - Citeseer
… and Reversed-Phase High-Performance Liquid Chromatographic Methods for Simultaneous Determination of Paracetamol and Balsalazide Disodium Dihydrate in Combined capsule …
Number of citations: 2 citeseerx.ist.psu.edu
PUTTASWAMY, S Dakshayani - Journal of chemical Sciences, 2014 - Springer
… Pharmaceutical grade Balsalazide disodium dihydrate was kindly donated by Biocon Ltd., Bangalore, India. It was used as received and aqueous solution of the compound was …
Number of citations: 4 link.springer.com
주영유, 강욱이, 민경조, 현경조, 호룡유… - The Journal of Internal …, 2016 - jikm.or.kr
Objectives: To describe the effect of traditional Korean medicine and treatment on Miller Fisher syndrome (MFS). Methods: A 54-year-old woman diagnosed with MFS presented with …
Number of citations: 9 jikm.or.kr
DS Kim, S Im Heo, SH Lee - Healthcare informatics research, 2010 - synapse.koreamed.org
Objectives This study aimed to develop a list of potentially inappropriate drugs for the elderly in Korea using the Delphi technique. Methods A Delphi evaluation with a two-round survey …
Number of citations: 57 synapse.koreamed.org
유주영, 이강욱, 조민경, 조현경… - 대한한방내과 …, 2016 - pdfs.semanticscholar.org
Objectives: To describe the effect of traditional Korean medicine and treatment on Miller Fisher syndrome (MFS). Methods: A 54-year-old woman diagnosed with MFS presented with …
Number of citations: 1 pdfs.semanticscholar.org

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